molecular formula C25H22N2O6S B11413165 methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate

methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate

Cat. No.: B11413165
M. Wt: 478.5 g/mol
InChI Key: QLVHEBZLALQRAY-UHFFFAOYSA-N
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Description

Methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazepine core, which is a bicyclic system containing both sulfur and nitrogen atoms, fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials

    Formation of Benzothiazepine Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a diketone or ketoester under acidic or basic conditions.

    Introduction of Acetyl Group: The benzothiazepine intermediate is then reacted with an acetylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.

    Formation of Benzoate Ester: Finally, the acetylated benzothiazepine is esterified with methyl 4-aminobenzoate under standard esterification conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the benzothiazepine core, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halides, amines, in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazepine derivatives.

Scientific Research Applications

Methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzothiazepine core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker for the treatment of hypertension and angina.

    Clentiazem: Another benzothiazepine derivative with similar pharmacological properties to diltiazem.

Uniqueness

Methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate is unique due to its specific structural features, such as the presence of the acetyl and benzoate groups, which may confer distinct biological activities and therapeutic potential compared to other benzothiazepines.

Properties

Molecular Formula

C25H22N2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 4-[[2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C25H22N2O6S/c1-33-25(30)18-11-13-19(14-12-18)26-23(28)16-27-20-9-5-6-10-21(20)34(31,32)22(15-24(27)29)17-7-3-2-4-8-17/h2-14,22H,15-16H2,1H3,(H,26,28)

InChI Key

QLVHEBZLALQRAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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